4-(N-Ethylglycyl)phenyl methanesulfonate
Description
Contextualization of Glycine-Derived Compounds in Organic Synthesis
Glycine (B1666218), the simplest proteinogenic amino acid, serves as a fundamental building block in the synthesis of a vast array of organic molecules. hmdb.ca Its derivatives, particularly N-alkylated glycines, are crucial components in the development of peptidomimetics—compounds that mimic the structure and function of natural peptides but often exhibit enhanced stability and bioavailability. The N-alkylation of glycine, such as in N-ethylglycine, can induce significant conformational changes in peptide backbones, influencing their biological activity. These modifications are a powerful tool for improving the therapeutic properties of peptide-based drugs.
N-substituted glycine derivatives are synthesized through various methods, including the reductive amination of glyoxylic acid with primary amines or the nucleophilic substitution of α-haloacetic acids. These synthetic routes provide access to a diverse range of glycine derivatives with tailored properties for applications in medicinal chemistry and materials science.
Below is an interactive data table summarizing the physicochemical properties of N-ethylglycine, a key component of the titular compound.
Significance of Methanesulfonate (B1217627) Esters as Reactive Intermediates
Methanesulfonate esters, commonly known as mesylates, are widely employed in organic synthesis as excellent leaving groups in nucleophilic substitution and elimination reactions. The methanesulfonyl group (CH₃SO₂-) is a strong electron-withdrawing group, which makes the corresponding anion a very stable, weakly basic species. This stability translates to a high propensity for the methanesulfonate group to depart from a molecule, facilitating a wide range of chemical transformations.
Phenyl methanesulfonates, in particular, are valuable intermediates. The phenyl ring can be functionalized to modulate the reactivity of the methanesulfonate ester or to introduce additional chemical handles for further reactions. For instance, aryl methanesulfonates can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity makes them versatile precursors in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
The following interactive data table outlines the key properties of phenyl methanesulfonate, the other critical functional moiety of the compound .
Rationale for Investigating 4-(N-Ethylglycyl)phenyl Methanesulfonate
The investigation of this compound is predicated on the unique combination of its two primary functional components: the N-ethylglycyl group and the phenyl methanesulfonate moiety. This bifunctional nature suggests a number of potential applications in chemical research and development.
The N-ethylglycyl portion of the molecule provides a handle for incorporation into peptide chains or for use as a building block in the synthesis of peptidomimetics. The secondary amine and the carboxylic acid (or its ester derivative) offer sites for peptide bond formation, allowing for the construction of larger, more complex structures. The ethyl group on the nitrogen atom can influence the conformational properties of the resulting peptide, which is a key aspect of rational drug design. nih.gov
Simultaneously, the phenyl methanesulfonate group serves as a latent reactive site. The methanesulfonate is an excellent leaving group, making the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions. More significantly, it can act as an electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. nih.govsemanticscholar.orgwikipedia.org This would allow for the attachment of a wide range of other chemical fragments to the phenyl ring, providing a powerful tool for molecular diversification.
Therefore, this compound can be envisioned as a versatile synthetic intermediate. It could be used to, for example, first incorporate the N-ethylglycyl moiety into a peptide-like structure, and then, in a subsequent step, modify the phenyl ring via a cross-coupling reaction. This dual functionality opens up avenues for the synthesis of novel conjugates with potential applications in areas such as targeted drug delivery, where a peptide-based recognition element is linked to a functional molecule. The study of this compound would provide valuable insights into the synthesis and reactivity of such bifunctional molecules, expanding the toolkit available to synthetic organic chemists.
Structure
3D Structure
Properties
CAS No. |
920804-45-1 |
|---|---|
Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
[4-[2-(ethylamino)acetyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C11H15NO4S/c1-3-12-8-11(13)9-4-6-10(7-5-9)16-17(2,14)15/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
RYRNVFLELMJLPW-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 N Ethylglycyl Phenyl Methanesulfonate and Analogues
Precursor Synthesis Strategies for N-Ethylglycyl Moieties
The synthesis of the N-ethylglycyl portion of the target molecule requires the formation of N-ethylglycine or its reactive derivatives. This can be approached through various established routes in organic chemistry.
Routes to N-Ethylglycine Derivatives
N-ethylglycine is a secondary amino acid that can be synthesized through several methods. medchemexpress.com One common industrial approach involves the reductive amination of glyoxylic acid with ethylamine (B1201723), typically using a palladium on charcoal catalyst under a hydrogen atmosphere. chemicalbook.com
Another strategy involves the N-alkylation of glycine (B1666218) or its esters. For instance, glycine ethyl ester can be reacted with benzyl (B1604629) chloride in the presence of a catalyst to produce N-benzylglycine ethyl ester. google.com A similar principle can be applied using an ethylating agent. A green synthesis approach has been described for a variety of N-substituted glycine derivatives by reacting chloroacetic acid with the corresponding alkyl amine in an aqueous solution. nih.gov This method, when applied with ethylamine, would yield N-ethylglycine.
The synthesis of N-aryl glycine derivatives has also been extensively studied. One efficient, one-pot method involves the rearrangement of 2-chloro-N-aryl acetamides in the presence of copper(II) chloride and potassium hydroxide. nih.govrsc.org While this route leads to N-aryl glycines, the fundamental principles of amide formation and subsequent rearrangement are relevant to the broader synthesis of glycine derivatives.
For coupling reactions, it is often advantageous to use an ester of N-ethylglycine, such as N-ethylglycine ethyl ester. The synthesis of glycine ethyl ester hydrochloride is a well-established procedure, involving the Fischer esterification of glycine with ethanol (B145695) in the presence of a hydrochloric acid catalyst. orgsyn.orgsemanticscholar.org Subsequent N-ethylation would provide the desired precursor.
Table 1: Selected Synthetic Routes to N-Alkyl/Aryl Glycine Derivatives
| Starting Materials | Reagents | Product Type | Reference |
|---|---|---|---|
| Glyoxylic acid, Ethylamine | H₂, Pd/C | N-Ethylglycine | chemicalbook.com |
| Chloroacetic acid, Alkyl amine | H₂O | N-Alkyl Glycine | nih.gov |
| 2-Chloro-N-aryl acetamides | CuCl₂·2H₂O, KOH | N-Aryl Glycine | nih.govrsc.org |
| Glycine, Ethanol | HCl | Glycine Ethyl Ester | semanticscholar.org |
Functionalization of Phenyl Rings for Subsequent Derivatization
To ultimately form the target molecule, a phenyl ring must be appropriately functionalized to allow for the attachment of the N-ethylglycyl group. This typically involves introducing a reactive handle, such as a nitro group that can be reduced to an amine, or an amino group directly.
The synthesis of N-aryl glycines often starts from a substituted aniline, directly incorporating the functionalized phenyl ring. nih.govrsc.org For the purpose of synthesizing 4-(N-Ethylglycyl)phenyl methanesulfonate (B1217627), a key intermediate would be 4-aminophenyl methanesulfonate. This requires the functionalization of a benzene (B151609) ring at the para position with both an amino (or nitro) group and a hydroxyl group, which is the precursor to the methanesulfonate ester.
A common starting material for such a synthesis is 4-nitrophenol (B140041). This compound provides the necessary hydroxyl group and a nitro group in the desired para orientation. The nitro group can be carried through the synthesis of the methanesulfonate ester and then reduced to an amine just before the final coupling step. Alternatively, one could start with 4-aminophenol (B1666318), though the amino group would need to be protected during the esterification of the hydroxyl group.
Synthesis of Phenyl Methanesulfonate Scaffolds
The phenyl methanesulfonate scaffold is another crucial component. Its synthesis involves the formation of a methanesulfonate ester from a phenol (B47542).
Esterification Reactions for Methanesulfonate Formation
The most direct method for the formation of phenyl methanesulfonate is the esterification of a phenol with methanesulfonyl chloride (mesyl chloride). researchgate.netacs.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. acs.orgchemguide.co.uk
The reaction conditions can be adapted for various substituted phenols. For example, the esterification of nitrophenols with methanesulfonyl chloride in pyridine has been shown to be an effective method, producing the corresponding nitrophenyl methanesulfonates in good yields. acs.org This is particularly relevant for the synthesis of the target molecule, as 4-nitrophenol can be converted to 4-nitrophenyl methanesulfonate.
While sulfonic acids can react directly with alcohols to form sulfonate esters, these reactions often require forcing conditions and are less common for preparative synthesis than the use of sulfonyl chlorides. pqri.org The reaction between methanesulfonic acid and alcohols like methanol (B129727) has been studied, confirming that ester formation is possible, although it may be slow and result in low equilibrium conversions. enovatia.com
Table 2: General Conditions for Phenyl Methanesulfonate Formation
| Phenol Substrate | Reagent | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| Phenol | Methanesulfonyl Chloride | Pyridine | Phenyl Methanesulfonate | nih.govscbt.comtcichemicals.com |
| Nitrophenols | Methanesulfonyl Chloride | Pyridine | Nitrophenyl Methanesulfonate | acs.org |
| 2,6-Dibromophenol | Methanesulfonyl Chloride | Pyridine | 2,6-Dibromophenyl Methanesulfonate | acs.org |
Regioselective Functionalization of Phenyl Methanesulfonates
Achieving regioselectivity in the functionalization of phenyl methanesulfonates is most effectively accomplished by selecting a starting phenol that already possesses the desired substitution pattern. The directing effects of the hydroxyl group (ortho-, para-directing) and the methanesulfonate group influence subsequent electrophilic aromatic substitution reactions.
For the synthesis of 4-(N-Ethylglycyl)phenyl methanesulfonate, the most logical and controlled approach is to begin with a 4-substituted phenol. As mentioned previously, starting with 4-nitrophenol allows for the synthesis of 4-nitrophenyl methanesulfonate. The powerful electron-withdrawing nature of the nitro group would direct any further electrophilic substitution to the meta position relative to the nitro group (ortho to the methanesulfonate group). However, the intended synthesis involves functionalization at the para-position, making the use of pre-functionalized phenols the superior strategy.
The reduction of the nitro group in 4-nitrophenyl methanesulfonate to an amino group would yield 4-aminophenyl methanesulfonate, the key intermediate for the final coupling step. This reduction can be achieved using standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing agents like tin(II) chloride in hydrochloric acid.
Coupling Strategies for N-Ethylglycyl and Phenyl Methanesulfonate Components
The final step in the synthesis of this compound is the formation of an amide bond between the N-ethylglycyl moiety and the phenyl methanesulfonate scaffold. This is a standard peptide coupling reaction. bachem.com
The reaction would involve coupling the carboxylic acid of N-ethylglycine with the amino group of 4-aminophenyl methanesulfonate. To facilitate this reaction, the carboxylic acid is typically activated. A wide variety of coupling reagents are available for this purpose. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and suppress side reactions such as racemization. bachem.com
Phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are also highly effective for amide bond formation and are known for providing excellent coupling behavior and good solubility. bachem.com
An alternative, and perhaps more stepwise, approach could involve first coupling a protected glycine derivative, such as N-Boc-glycine, with 4-aminophenyl methanesulfonate. This would be followed by the deprotection of the Boc group and subsequent N-ethylation of the resulting glycine amide. A relevant precedent is the synthesis of 2-amino-N-(4-nitrophenyl) acetamide (B32628) by reacting glycine ethyl ester with 4-nitroaniline. semanticscholar.org This suggests that the amide bond can be formed first, followed by modification of the glycine nitrogen.
A plausible synthetic route would therefore be:
Esterification of 4-nitrophenol with methanesulfonyl chloride to yield 4-nitrophenyl methanesulfonate.
Reduction of the nitro group to an amine to yield 4-aminophenyl methanesulfonate.
Coupling of N-ethylglycine with 4-aminophenyl methanesulfonate using a standard peptide coupling reagent (e.g., EDC/HOBt) to afford the final product, this compound.
Amidation and Esterification Approaches
The formation of the core structure of this compound relies on well-established amidation and esterification techniques. A plausible synthetic route would involve the initial preparation of a key intermediate, 4-hydroxyphenyl methanesulfonate, followed by its reaction with N-ethylglycine or a derivative thereof.
The synthesis of the 4-hydroxyphenyl methanesulfonate intermediate can be achieved through the reaction of a phenol with a sulfonyl chloride. For instance, the reaction of phenol with p-toluenesulfonyl chloride in the presence of a base like potassium carbonate in acetone (B3395972) can yield the corresponding sulfonate ester. cu.edu.eg A similar approach can be used to synthesize 4-acetylphenyl methanesulfonate. cu.edu.eg
The N-ethylglycine portion of the molecule can be synthesized through various methods. One approach involves the reaction of ethylamine with glyoxylic acid in the presence of a reducing agent like palladium on charcoal. chemicalbook.com Alternatively, glycine ethyl ester can be prepared by reacting glycine with ethanol in the presence of an acid catalyst. orgsyn.org This ester can then be N-alkylated with an ethyl group.
The final coupling of the two main fragments would likely proceed through an esterification or amidation reaction. For example, the hydroxyl group of 4-hydroxyphenyl methanesulfonate could be esterified with the carboxylic acid of N-ethylglycine in the presence of a coupling agent. Alternatively, if a suitable amino-functionalized phenyl methanesulfonate precursor is used, an amidation reaction with N-ethylglycine would form the desired product. The synthesis of related amino acid derivatives bearing a 4-hydroxyphenyl moiety has been reported, where N-(4-hydroxyphenyl)-β-alanine methyl ester was prepared via the reaction of 4-aminophenol with methyl acrylate. nih.gov
A general representation of the esterification approach is outlined in the table below:
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| 4-Hydroxyphenyl methanesulfonate | N-Ethylglycine | Esterification | This compound |
| 4-Aminophenol | Methyl Acrylate | Michael Addition/Esterification | N-(4-hydroxyphenyl)-β-alanine methyl ester nih.gov |
Multicomponent and Optimized Synthesis Techniques
While a specific multicomponent reaction for the direct synthesis of this compound is not prominently described in the literature, the principles of multicomponent reactions could be applied to streamline the synthesis of its analogues. Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step from three or more starting materials, which can be advantageous in terms of time, resources, and environmental impact.
For the synthesis of related structures, optimized techniques have been developed. For example, the synthesis of N-benzyl glycine ethyl ester has been achieved by reacting benzyl chloride with glycine ethyl ester in the presence of a catalyst and an organic solvent. google.com The optimization of reaction conditions, such as the ratio of reactants, catalyst loading, and solvent choice, is crucial for maximizing yield and purity. google.com
In the context of synthesizing analogues, bifunctional ionic liquids have been used as catalysts in the condensation reaction of 9-fluorenone (B1672902) and phenol to produce 9,9-bis(4-hydroxyphenyl)fluorene, achieving high conversion and selectivity. rsc.org Such catalytic systems could potentially be adapted for the synthesis of precursors to this compound.
The following table summarizes some optimized synthetic approaches for related compounds:
| Target Compound/Analogue | Reactants | Key Optimization/Technique | Reference |
| N-Benzyl Glycine Ethyl Ester | Benzyl Chloride, Glycine Ethyl Ester | Catalytic reaction in an organic solvent | google.com |
| 9,9-bis(4-hydroxyphenyl)fluorene | 9-Fluorenone, Phenol | Catalysis by bifunctional ionic liquids | rsc.org |
| N-ethylglycine | Ethylamine, Glyoxylic acid | Hydrogenation with palladium on charcoal | chemicalbook.com |
Purification and Yield Optimization in Synthetic Pathways
The purification of the final product and intermediates is a critical step in the synthesis of this compound. Common purification techniques include recrystallization, column chromatography, and extraction.
For instance, in the synthesis of 1,1-bis(4-hydroxyphenyl)-2-ferrocenylbutane, the crude product was purified by chromatography on a silica (B1680970) gel column, followed by further purification using reverse-phase semi-preparative HPLC. mdpi.com After synthesis, the reaction mixture was poured into a saturated bicarbonate solution and extracted with dichloromethane. mdpi.com The organic layers were then combined, washed, and dried before concentration. mdpi.com
Recrystallization is another effective method for purifying solid compounds. Glycine ethyl ester hydrochloride, a precursor to the N-ethylglycine moiety, can be purified by recrystallization from absolute alcohol to yield a product with a melting point of 142–143 °C. orgsyn.org The total yield of this precursor can be optimized by cooling the filtrate to obtain a second crop of crystals. orgsyn.org
Yield optimization is an ongoing process in synthetic chemistry. In the synthesis of glycine ethyl ester hydrochloride, using specific strengths of alcohol is important for achieving the best yields. orgsyn.org Similarly, in the production of N-benzyl glycine ethyl ester, the weight ratio of the reactants and the amount of catalyst and solvent are key factors influencing the yield. google.com
The table below highlights some purification and yield optimization strategies for related compounds:
| Compound | Purification Method | Yield Optimization Strategy | Reference |
| 1,1-bis(4-hydroxyphenyl)-2-ferrocenylbutane | Silica gel column chromatography, reverse-phase HPLC | - | mdpi.com |
| Glycine Ethyl Ester Hydrochloride | Recrystallization from absolute alcohol | Cooling of filtrate to obtain a second crop of crystals | orgsyn.org |
| 4-Acetylphenyl methanesulfonate | Stirring in an ice bath after addition of hexane | - | cu.edu.eg |
Advanced Spectroscopic Characterization and Structural Confirmation of 4 N Ethylglycyl Phenyl Methanesulfonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of 4-(N-Ethylglycyl)phenyl methanesulfonate (B1217627) is predicted to exhibit a series of distinct resonances, each corresponding to a unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative atoms and aromatic rings causing characteristic downfield shifts.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-a | 1.25 | Triplet | 7.2 |
| H-b | 2.75 | Quartet | 7.2 |
| H-c | 4.20 | Singlet | - |
| H-d (NH) | 8.50 | Broad Singlet | - |
| H-e | 7.30 | Doublet | 8.5 |
| H-f | 8.00 | Doublet | 8.5 |
| H-g | 3.10 | Singlet | - |
The ethyl group protons are expected to appear as a characteristic triplet (H-a, methyl group) and a quartet (H-b, methylene (B1212753) group) due to spin-spin coupling. The methylene protons of the glycyl moiety (H-c) are anticipated to be a singlet, as they lack adjacent protons for coupling. The amide proton (H-d) would likely appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The aromatic protons (H-e and H-f) are expected to form an AA'BB' system, appearing as two doublets due to their ortho-coupling. The methyl protons of the methanesulfonate group (H-g) are predicted to be a sharp singlet in the upfield region.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a series of single lines for each unique carbon atom.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 14.5 |
| C-2 | 45.0 |
| C-3 | 50.0 |
| C-4 (C=O) | 168.0 |
| C-5 | 122.0 |
| C-6 | 130.0 |
| C-7 | 148.0 |
| C-8 | 135.0 |
| C-9 | 38.0 |
The carbonyl carbon (C-4) of the amide is expected to be the most downfield-shifted signal due to the strong deshielding effect of the oxygen atom. The aromatic carbons (C-5, C-6, C-7, C-8) will resonate in the typical aromatic region. The carbons of the ethyl group (C-1 and C-2), the glycyl methylene carbon (C-3), and the methanesulfonate methyl carbon (C-9) are expected to appear in the upfield aliphatic region.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. sdsu.eduyoutube.com For instance, a cross-peak between the triplet at δ 1.25 ppm (H-a) and the quartet at δ 2.75 ppm (H-b) would confirm the presence of the ethyl group. Similarly, correlations between the aromatic protons would help in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment shows direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduyoutube.com For example, the proton signal at δ 4.20 ppm (H-c) would show a cross-peak with the carbon signal at δ 50.0 ppm (C-3), confirming the assignment of the glycyl methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the amide proton (H-d) and the carbonyl carbon (C-4), as well as the glycyl methylene carbon (C-3). Correlations between the aromatic protons (H-e, H-f) and the neighboring carbons would solidify the substitution pattern on the phenyl ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational modes of specific bonds.
Vibrational Band Assignment and Analysis
The IR and Raman spectra of 4-(N-Ethylglycyl)phenyl methanesulfonate would be expected to display characteristic bands corresponding to the various functional groups in its structure.
Predicted IR and Raman Vibrational Bands:
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique |
| N-H Stretch (Amide) | 3300-3400 | IR |
| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman |
| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |
| C=O Stretch (Amide I) | 1650-1680 | IR |
| N-H Bend (Amide II) | 1520-1570 | IR |
| C=C Stretch (Aromatic) | 1450-1600 | IR, Raman |
| S=O Stretch (Sulfonate) | 1350-1400 (asymmetric), 1150-1200 (symmetric) | IR |
| C-O Stretch (Ester) | 1050-1150 | IR |
| S-O Stretch (Sulfonate) | 950-1050 | IR |
The presence of a strong absorption band in the IR spectrum around 1650-1680 cm⁻¹ would be indicative of the amide carbonyl (Amide I band). The N-H stretching vibration would appear as a sharp to moderately broad band in the 3300-3400 cm⁻¹ region. The characteristic strong absorptions for the sulfonate group (S=O stretches) would be prominent in the mid-frequency region. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching vibrations, would also be present. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the aromatic ring modes, which often give strong Raman signals.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns.
For this compound (C₁₁H₁₅NO₄S), the expected monoisotopic mass is approximately 273.07 g/mol . In a high-resolution mass spectrum (HRMS), the observation of a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with a mass corresponding to this value would provide strong evidence for the elemental composition of the compound.
The fragmentation pattern in the mass spectrum would be expected to arise from the cleavage of the weaker bonds in the molecule. Key fragment ions could include:
Loss of the methanesulfonyl group (•SO₂CH₃)
Cleavage of the amide bond
Fragmentation of the ethylglycyl side chain
Loss of the entire N-ethylglycyl group
Computational Chemistry and Theoretical Investigations of 4 N Ethylglycyl Phenyl Methanesulfonate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations could provide fundamental insights into the geometry, stability, and reactivity of 4-(N-Ethylglycyl)phenyl methanesulfonate (B1217627).
Optimization of Molecular Geometry and Conformations
A crucial first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. DFT methods are used to perform geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy conformation. This would involve calculating key structural parameters.
Table 1: Hypothetical Optimized Geometrical Parameters for 4-(N-Ethylglycyl)phenyl Methanesulfonate
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-S (sulfonate) | ~1.77 Å |
| S=O (sulfonate) | ~1.43 Å | |
| C-O (ester) | ~1.40 Å | |
| C=O (amide) | ~1.23 Å | |
| C-N (amide) | ~1.33 Å | |
| Bond Angle | O=S=O (sulfonate) | ~120° |
| C-O-S (ester) | ~118° | |
| C-N-C (amide) | ~122° | |
| Dihedral Angle | C-C-O-S | Defines orientation of the sulfonate group |
| O=C-N-C | Defines planarity of the amide bond |
Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would require specific DFT calculations.
Analysis of Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy and distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A larger gap suggests higher stability and lower reactivity. For this compound, the HOMO would likely be localized on the electron-rich phenyl ring, while the LUMO might be distributed over the methanesulfonate group.
Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)
DFT calculations can accurately predict various spectroscopic properties. By calculating the magnetic shielding tensors of the nuclei, one can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of the molecule can be determined, allowing for a theoretical Infrared (IR) spectrum to be generated. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational landscape. This would be particularly useful for understanding the flexibility of the N-ethylglycyl side chain and its interactions with its environment, such as a solvent or a biological receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies involving this compound have been reported, if this compound were part of a library of analogs tested for a particular biological effect, a QSAR model could be developed. This would involve calculating various molecular descriptors (e.g., physicochemical properties, topological indices) and using statistical methods to correlate these descriptors with the observed activity. Such models are instrumental in drug discovery for predicting the activity of untested compounds and guiding the design of more potent molecules. A study on X-Phenyl-N-methanesulfonyl glycinates, which share a similar structural motif, has successfully used QSAR to understand their interaction with the enzyme ficin nih.gov.
Chemical Reactivity and Derivatization Studies of 4 N Ethylglycyl Phenyl Methanesulfonate
Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group
The methanesulfonate (mesylate) group attached to the phenolic oxygen is an excellent leaving group, analogous to other sulfonates like tosylates and triflates. This property makes the ipso-carbon of the phenyl ring susceptible to nucleophilic attack, leading to the displacement of the methanesulfonate anion. The reactivity of aryl methanesulfonates is influenced by the nature of the nucleophile and the reaction conditions.
Reactivity with Various Nucleophiles
Aryl methanesulfonates can react with a wide array of nucleophiles, including amines, alkoxides, and thiolates, to form new carbon-heteroatom bonds. The general scheme for this substitution is presented below:
Scheme 1: General Nucleophilic Aromatic Substitution of 4-(N-Ethylglycyl)phenyl Methanesulfonate
Where Nu- represents a nucleophile.
The reactivity of the nucleophile plays a crucial role in the success of the substitution. Stronger, more polarizable nucleophiles generally lead to higher yields and faster reaction rates. For instance, soft nucleophiles like thiolates are particularly effective in displacing the methanesulfonate group. The reaction with various nucleophiles is expected to proceed under conditions typical for nucleophilic aromatic substitution (SNA_r), often requiring elevated temperatures and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction.
| Nucleophile | Expected Product | Typical Reaction Conditions | Anticipated Reactivity |
|---|---|---|---|
| Primary/Secondary Amines (RNH2, R2NH) | 4-(N-Ethylglycyl)-N-substituted aniline | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | Moderate to Good |
| Alkoxides (RO-) | 4-(N-Ethylglycyl)phenyl ether | Anhydrous conditions, polar solvent | Good |
| Thiolates (RS-) | 4-(N-Ethylglycyl)phenyl thioether | Polar solvent | Excellent |
| Halide Ions (e.g., F-, Cl-, Br-, I-) | 4-Halo-N-ethylglycylbenzene | High temperature, polar aprotic solvent, often with a phase-transfer catalyst | Variable (F- > Cl- > Br- > I-) |
Kinetic and Mechanistic Studies of Substitution Reactions
The mechanism of nucleophilic substitution on aryl sulfonates can proceed through either a concerted S_N2-like pathway at the sulfur atom or a stepwise S_NAr mechanism involving the formation of a Meisenheimer complex. For many aryl sulfonates, the reaction is believed to follow the S_NAr pathway, where the rate-determining step is the initial attack of the nucleophile on the aromatic ring. libretexts.org
Kinetic studies on analogous systems, such as the reaction of arenesulfonyl chlorides with chloride ions, have shown that the reaction follows second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile. nih.gov The electronic nature of the substituents on the aromatic ring significantly influences the reaction rate. Electron-withdrawing groups, such as the N-ethylglycyl moiety (specifically the carbonyl group), are expected to activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. acs.org
Kinetic data from studies on similar neopentyl systems with various leaving groups, including methanesulfonate, indicate that while methanesulfonate is a competent leaving group, halides like bromide and iodide can be more reactive under certain conditions. numberanalytics.com The triflate group, as expected, is generally the most reactive. numberanalytics.com
| Leaving Group | Half-life (t1/2) [min] | Rate Constant (k) [s-1] |
|---|---|---|
| -Br | 14 | 8.25 x 10-4 |
| -I | 7 | 1.65 x 10-3 |
| -OMs (Methanesulfonate) | 20 | 5.78 x 10-4 |
| -OTs (p-Toluenesulfonate) | 45 | 2.57 x 10-4 |
| -OTf (Trifluoromethanesulfonate) | <1 | >1.16 x 10-2 |
Modifications and Transformations of the N-Ethylglycyl Moiety
The N-ethylglycyl portion of the molecule offers two primary sites for chemical modification: the secondary amine and the carboxylic acid.
Amine Reactivity and Derivatization
The secondary amine in the N-ethylglycyl group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and sulfonylation. Derivatization at this position can be used to introduce a wide range of functional groups, altering the molecule's physical and biological properties.
Common derivatization strategies include reaction with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to produce sulfonamides. These reactions typically proceed under basic conditions to deprotonate the amine, increasing its nucleophilicity.
Carboxylic Acid Derivatives and Conjugations
The carboxylic acid functionality is a versatile handle for conjugation to other molecules, such as other amino acids, peptides, or reporter groups. The formation of an amide bond is a common strategy, typically achieved through the use of coupling reagents that activate the carboxylic acid. reddit.com
Standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can be employed to facilitate the reaction with a primary or secondary amine. reddit.com
Esterification of the carboxylic acid can also be readily achieved. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common method, though yields can sometimes be modest. unimi.it Alternatively, alkylation of the carboxylate salt with an alkyl halide provides another route to ester formation.
| Functional Group | Reaction Type | Reagents | Product | Reported Yields (on similar systems) |
|---|---|---|---|---|
| Amine | Acylation | Acyl chloride (RCOCl), Base (e.g., triethylamine) | Amide | Generally high |
| Carboxylic Acid | Amide Bond Formation | Amine (RNH2), Coupling agent (e.g., DCC, EDC) | Amide | Variable, often good to excellent cerritos.edu |
| Carboxylic Acid | Esterification (Fischer) | Alcohol (ROH), Acid catalyst (e.g., H2SO4) | Ester | Often moderate (e.g., 25-35%) unimi.it |
| Carboxylic Acid | Esterification (Alkylation) | Alkyl halide (RX), Base | Ester | Generally good |
Aromatic Ring Functionalization and Electrophilic Aromatic Substitution
The phenyl ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the methanesulfonate and the N-ethylglycyl (via the carbonyl group). Both of these groups are meta-directing. Therefore, electrophilic attack is expected to occur at the positions meta to both substituents, which are the carbons at positions 2 and 6 relative to the methanesulfonate group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. Due to the deactivating nature of the substituents, these reactions will likely require forcing conditions (e.g., stronger reagents, higher temperatures) compared to the substitution of benzene (B151609) itself.
For example, nitration would typically be carried out with a mixture of concentrated nitric and sulfuric acids. Halogenation, such as bromination or chlorination, would likely require a Lewis acid catalyst like FeBr3 or AlCl3. numberanalytics.com The regioselectivity is expected to strongly favor the meta-products. Studies on the nitration of toluene, which has an activating methyl group, show a product distribution of approximately 58.5% ortho, 37% para, and only 4.5% meta. nih.gov In contrast, for a deactivated ring like that in the title compound, the meta isomer would be the major product.
| Reaction | Reagents | Predicted Major Product(s) | Predicted Minor Product(s) |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | 2-Nitro-4-(N-ethylglycyl)phenyl methanesulfonate | Ortho and para isomers |
| Bromination | Br2, FeBr3 | 2-Bromo-4-(N-ethylglycyl)phenyl methanesulfonate | Ortho and para isomers |
| Chlorination | Cl2, AlCl3 | 2-Chloro-4-(N-ethylglycyl)phenyl methanesulfonate | Ortho and para isomers |
| Sulfonation | Fuming H2SO4 | 2-Sulfo-4-(N-ethylglycyl)phenyl methanesulfonate | Ortho and para isomers |
Stereochemical Considerations in Reactions
The molecular architecture of this compound features a glycine (B1666218) segment which, while achiral itself, possesses a prochiral α-carbon. The two hydrogen atoms attached to this carbon are diastereotopic, meaning their substitution by another chemical group results in the formation of a chiral center and, consequently, a pair of enantiomers. Thus, any chemical transformation involving this α-carbon carries significant stereochemical implications.
Although specific stereochemical investigations on this compound are not extensively documented in the available literature, the principles governing the stereoselective synthesis of α-amino acid derivatives from glycine are well-established. These established methodologies for other N-acylglycine compounds provide a framework for understanding the potential stereochemical outcomes of reactions involving this compound.
Asymmetric Synthesis
The creation of a stereocenter at the α-carbon of the N-ethylglycyl moiety can be accomplished through a variety of asymmetric synthesis strategies. These approaches are designed to guide the stereochemical pathway of a reaction to yield a primary excess of one enantiomer.
Use of Chiral Auxiliaries: A prevalent strategy is the temporary attachment of a chiral auxiliary to the nitrogen atom of the glycine. This auxiliary group sterically hinders one face of the molecule, directing the approaching reactant to the opposite face, which leads to a diastereoselective reaction. The subsequent removal of the auxiliary yields the enantiomerically enriched product. For example, the use of chiral oxazolidinones in Evans asymmetric alkylations has proven effective for the diastereoselective alkylation of glycine enolates. acs.orgresearchgate.net
Chiral Catalysis: Asymmetric catalysis provides an efficient route to chiral molecules, circumventing the need for stoichiometric quantities of a chiral auxiliary.
Phase-Transfer Catalysis: The alkylation of glycine Schiff bases can be carried out with high enantioselectivity by employing chiral phase-transfer catalysts, such as those derived from cinchona alkaloids. nih.govacs.org This technique has been successfully utilized for the synthesis of a range of α-amino acids. acs.org
Metal-Based Catalysis: Chiral metal complexes are capable of catalyzing a diverse array of enantioselective reactions. For instance, chiral zirconium catalysts have been employed in the enantio- and diastereoselective aldol (B89426) reactions of glycine-derived silicon enolates with aldehydes. organic-chemistry.org
Chiral Resolution
In instances where a racemic mixture of a this compound derivative is produced, it can be separated into its individual enantiomers through a process known as chiral resolution. wikipedia.org
Diastereomeric Salt Formation: The carboxylic acid functionality within the N-ethylglycyl group can react with a chiral amine to form a pair of diastereomeric salts. These salts possess distinct physical properties, such as solubility, which can be leveraged for their separation via fractional crystallization. wikipedia.org
Chiral Chromatography: Chiral stationary phases (CSPs) utilized in high-performance liquid chromatography (HPLC) or gas chromatography (GC) are effective for the separation of enantiomers. nih.govsigmaaldrich.com The differential interactions between the enantiomers and the chiral stationary phase result in varying retention times, enabling their separation. nih.gov For N-acyl-alpha-amino acids, CSPs based on leucine (B10760876) derivatives have demonstrated considerable efficacy. nih.gov
Data from Analogous Systems
To illustrate the potential stereochemical outcomes, the following table summarizes data from stereoselective reactions of glycine derivatives as reported in the scientific literature.
| Reaction Type | Glycine Derivative | Catalyst/Auxiliary | Product Configuration | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| Aldol Reaction | N-trifluoroacetylglycinate silicon enolate | Chiral Zirconium Catalyst | anti-β-Hydroxy-α-amino acid | up to 99% e.e. and >99:1 d.r. | organic-chemistry.org |
| Alkylation | Glycine Schiff base | Chiral Phase-Transfer Catalyst | α-Unsaturated amino acid | up to 94% e.e. | nih.gov |
| Alkylation | Homochiral glycine enolate synthon | N/A (chiral substrate) | α-Amino acid derivative | High diastereoselectivity | acs.org |
This compiled data underscores that a high degree of stereocontrol is achievable in reactions at the α-carbon of glycine derivatives by applying contemporary asymmetric synthesis methodologies. It is, therefore, plausible to infer that analogous stereochemical control could be realized in reactions involving this compound.
No Information Found for this compound
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Analytical Method Development for 4 N Ethylglycyl Phenyl Methanesulfonate
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are fundamental for separating the target compound from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the primary techniques for such analyses.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For a molecule like 4-(N-Ethylglycyl)phenyl methanesulfonate (B1217627), a reversed-phase HPLC method would likely be the initial approach.
A significant challenge in the HPLC analysis of some methanesulfonates is the lack of a strong chromophore, which is necessary for UV detection. nih.govgoogle.com However, the "phenyl" and "glycyl" components of 4-(N-Ethylglycyl)phenyl methanesulfonate likely provide sufficient UV absorbance for detection without the need for derivatization, which is often required for simpler alkyl mesylates. nih.govnih.gov
Hypothetical HPLC Method Parameters:
A typical HPLC method for a compound of this nature would involve a C18 column, which is a common stationary phase for reversed-phase chromatography. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, to ensure good peak shape and resolution. nih.gov Gradient elution, where the mobile phase composition is changed during the run, would likely be employed to ensure the efficient elution of the target compound and any potential impurities with different polarities. nih.gov
| Parameter | Hypothetical Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 minutes | To elute a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The phenyl group should provide adequate UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
This table presents a hypothetical set of starting conditions for method development and would require optimization based on experimental results.
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the separation and quantification of volatile and semi-volatile compounds. For this compound, direct GC analysis may be challenging due to its likely low volatility and potential for thermal degradation at the high temperatures required for elution.
However, GC analysis of related methanesulfonates is well-established, often employing derivatization to increase volatility and improve chromatographic performance. google.com Headspace GC-MS is a common technique for the analysis of trace levels of genotoxic mesylate impurities in active pharmaceutical ingredients (APIs). researchgate.netnih.gov
Hypothetical GC Method Parameters:
Should direct GC analysis be feasible, a high-temperature capillary column would be necessary. A more likely and robust approach would involve a derivatization step.
| Parameter | Hypothetical Condition | Rationale |
| Column | DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A versatile, robust column suitable for a wide range of compounds. |
| Inlet Temperature | 250 °C | To ensure complete vaporization of the analyte. |
| Oven Program | 100 °C (hold 2 min) to 300 °C at 10 °C/min (hold 5 min) | A typical temperature program to separate compounds with different boiling points. |
| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas compatible with most detectors. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides good sensitivity for organic compounds, while MS provides structural information for identification. |
This table outlines a hypothetical set of GC conditions that would serve as a starting point for method development, likely requiring significant optimization and potentially a derivatization step.
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry could be employed for the straightforward determination of the concentration of this compound in a pure sample or a simple matrix. This method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).
The presence of the phenyl group in the molecule should result in a distinct UV absorbance spectrum. To develop a spectrophotometric method, a wavelength of maximum absorbance (λmax) would first be identified by scanning a solution of the pure compound across a range of UV wavelengths. A calibration curve would then be generated by measuring the absorbance of a series of solutions of known concentrations at the determined λmax. The concentration of an unknown sample could then be determined by measuring its absorbance and interpolating from the calibration curve.
Advanced Separation Techniques (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) offers an alternative to HPLC and GC with high separation efficiency and low sample and reagent consumption. For a compound like this compound, which possesses ionizable groups, CE could be a powerful analytical tool. The separation in CE is based on the differential migration of charged species in an electric field. The development of a CE method would involve the optimization of parameters such as buffer pH, voltage, and capillary temperature to achieve the desired separation of the target analyte from any impurities.
Future Research Directions and Translational Potential
Exploration of Diverse Synthetic Applications
The presence of the phenyl methanesulfonate (B1217627) group suggests that this compound could serve as a valuable intermediate in organic synthesis. The methanesulfonate anion is an excellent leaving group, making the aromatic ring susceptible to nucleophilic substitution reactions. Future research could explore:
Cross-Coupling Reactions: Investigating the use of 4-(N-Ethylglycyl)phenyl methanesulfonate as a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This would allow for the facile introduction of a wide range of substituents at the 4-position of the phenyl ring, leading to a diverse library of novel compounds.
Synthesis of Heterocycles: The compound could be a precursor for the synthesis of complex heterocyclic systems. The reactivity of the methanesulfonate group could be harnessed to facilitate intramolecular cyclization reactions, leading to the formation of novel fused ring systems with potential biological activity.
A summary of potential synthetic transformations is presented in Table 1.
| Reaction Type | Potential Reagents/Catalysts | Potential Product Class |
| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | Biaryl derivatives |
| Stille Coupling | Organostannanes, Pd catalyst | Aryl-substituted derivatives |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand, Base | N-Aryl glycine (B1666218) derivatives |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, thiolates) | Ether or thioether derivatives |
Table 1: Potential Synthetic Applications of this compound
Design and Synthesis of Advanced Conjugates and Hybrid Molecules
The N-ethylglycyl moiety provides a handle for conjugation to other molecules of interest, including peptides, polymers, and targeting ligands. This opens the door to the creation of advanced molecular constructs with tailored properties.
Peptide Conjugates: The terminal carboxylic acid of the glycine unit can be coupled to the N-terminus of peptides using standard peptide coupling reagents. This could be used to attach this molecule to cell-penetrating peptides for enhanced intracellular delivery or to targeting peptides for tissue-specific accumulation.
Polymer Conjugates: The compound could be incorporated into polymers, either as a pendant group or within the polymer backbone. This could lead to the development of functional materials with tunable properties, such as stimuli-responsive hydrogels or drug-eluting coatings.
Hybrid Small Molecules: The N-ethylglycyl group can be further functionalized to create hybrid molecules that combine the properties of this scaffold with other pharmacophores. For example, coupling to a known enzyme inhibitor could result in a bifunctional molecule with enhanced potency or a novel mechanism of action.
Development of Novel Mechanistic Probes
The reactivity of the phenyl methanesulfonate group makes this compound a candidate for the development of novel mechanistic probes to study biological processes.
Activity-Based Probes: By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) to the N-ethylglycyl moiety, the resulting molecule could serve as an activity-based probe. If the methanesulfonate group is displaced by a nucleophilic residue in an enzyme's active site, the probe would become covalently attached, allowing for the detection and identification of the target enzyme.
Probes for Studying Drug-Target Interactions: The compound could be used to investigate the binding modes of drugs that interact with targets via covalent modification. By systematically varying the structure of the N-ethylglycyl portion, researchers could gain insights into the specific interactions that govern target recognition and reactivity.
Integration into Materials Science and Nanotechnology
The self-assembly properties of amino acid derivatives and the potential for surface modification make this compound an interesting candidate for applications in materials science and nanotechnology.
Functionalized Nanoparticles: The compound could be used to functionalize the surface of nanoparticles (e.g., gold nanoparticles, quantum dots). The N-ethylglycyl group could serve as a biocompatible coating, while the phenyl methanesulfonate group could be used to attach other molecules to the nanoparticle surface.
Self-Assembled Monolayers: The amphiphilic nature of the molecule might allow it to form self-assembled monolayers on various substrates. These monolayers could be used to modify the surface properties of materials, for example, to control protein adsorption or to create patterned surfaces for cell culture.
The potential applications in materials science and nanotechnology are summarized in Table 2.
| Application Area | Specific Use | Potential Outcome |
| Nanoparticle Functionalization | Surface coating for gold or magnetic nanoparticles | Enhanced biocompatibility and targeting capabilities |
| Self-Assembled Monolayers | Modification of silicon or gold surfaces | Control of surface wettability and protein adhesion |
| Functional Polymers | Incorporation into polymer backbones | Creation of stimuli-responsive or biodegradable materials |
Table 2: Potential Applications in Materials Science and Nanotechnology
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(N-Ethylglycyl)phenyl methanesulfonate, and what critical parameters influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via sulfonate ester formation. Key steps include reacting the phenolic precursor with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (NEt₃) at controlled temperatures (e.g., 0°C to room temperature). Purification via silica gel column chromatography (using gradients like n-pentane:EtOAc) ensures product isolation. Critical parameters include stoichiometric ratios, reaction time, and temperature control to minimize side reactions .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze chemical shifts (e.g., methanesulfonate methyl group at δ ~3.1 ppm) and coupling patterns to confirm regiochemistry .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular ion peaks and fragmentation patterns.
- Chromatography : TLC (Rf values) and HPLC ensure purity (>95% by area normalization) .
Q. What safety precautions and handling protocols are recommended for this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; store in airtight containers at 2–8°C. Emergency procedures include rinsing exposed areas with water and consulting safety data sheets. Note: The compound is for research use only and requires validation for biological applications .
Advanced Research Questions
Q. How can researchers optimize crystallization conditions to obtain stable polymorphs of this compound?
- Methodological Answer : Screen solvent systems (e.g., EtOAc/hexane) under varying temperatures. Use X-ray diffraction (XRPD) to confirm crystalline forms and differential scanning calorimetry (DSC) to assess thermal stability. Patent data suggest solvent-drop grinding and anti-solvent addition improve polymorph yield .
Q. What methodological considerations are essential when developing validated HPLC or GC methods for analyzing residual solvents?
- Methodological Answer : Follow ICH Q2(R1) guidelines for validation parameters (specificity, linearity, accuracy). For GC-headspace, optimize column selection (e.g., DB-624), carrier gas flow rate, and temperature ramping. Calibration curves for solvents like ethanol or DMF should cover 50–150% of permitted daily exposure limits .
Q. What strategies are employed to evaluate the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Use fluorescence-based or radiometric assays (e.g., Na⁺/Ca²⁺ exchanger inhibition). Resolve data contradictions via dose-response curves (IC₅₀ calculations) and statistical validation (e.g., ANOVA). Cross-validate with orthogonal methods like SPR or cellular uptake studies .
Q. How does the formation of methanesulfonate salts impact the physicochemical properties of lead compounds?
- Methodological Answer : Methanesulfonate salts enhance aqueous solubility and bioavailability. Salt screening involves pH-solubility profiling, counterion exchange (e.g., mesylate vs. hydrochloride), and stability testing under accelerated conditions (40°C/75% RH). Thermodynamic solubility assays and powder dissolution studies guide optimal salt selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
